Cas no 2138396-77-5 (1-1-(1,3-oxazol-4-yl)-1H-pyrazol-4-ylethan-1-one)
1-1-(1,3-oxazol-4-yl)-1H-pyrazol-4-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-1-(1,3-oxazol-4-yl)-1H-pyrazol-4-ylethan-1-one
- 2138396-77-5
- EN300-1116429
- 1-[1-(1,3-oxazol-4-yl)-1H-pyrazol-4-yl]ethan-1-one
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- Inchi: 1S/C8H7N3O2/c1-6(12)7-2-10-11(3-7)8-4-13-5-9-8/h2-5H,1H3
- InChI Key: ZPOUZCMCCNRRMF-UHFFFAOYSA-N
- SMILES: O1C=NC(=C1)N1C=C(C(C)=O)C=N1
Computed Properties
- Exact Mass: 177.053826475g/mol
- Monoisotopic Mass: 177.053826475g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 60.9Ų
1-1-(1,3-oxazol-4-yl)-1H-pyrazol-4-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1116429-0.05g |
1-[1-(1,3-oxazol-4-yl)-1H-pyrazol-4-yl]ethan-1-one |
2138396-77-5 | 95% | 0.05g |
$1212.0 | 2023-10-27 | |
| Enamine | EN300-1116429-0.1g |
1-[1-(1,3-oxazol-4-yl)-1H-pyrazol-4-yl]ethan-1-one |
2138396-77-5 | 95% | 0.1g |
$1269.0 | 2023-10-27 | |
| Enamine | EN300-1116429-0.25g |
1-[1-(1,3-oxazol-4-yl)-1H-pyrazol-4-yl]ethan-1-one |
2138396-77-5 | 95% | 0.25g |
$1328.0 | 2023-10-27 | |
| Enamine | EN300-1116429-0.5g |
1-[1-(1,3-oxazol-4-yl)-1H-pyrazol-4-yl]ethan-1-one |
2138396-77-5 | 95% | 0.5g |
$1385.0 | 2023-10-27 | |
| Enamine | EN300-1116429-1.0g |
1-[1-(1,3-oxazol-4-yl)-1H-pyrazol-4-yl]ethan-1-one |
2138396-77-5 | 1g |
$1442.0 | 2023-06-09 | ||
| Enamine | EN300-1116429-2.5g |
1-[1-(1,3-oxazol-4-yl)-1H-pyrazol-4-yl]ethan-1-one |
2138396-77-5 | 95% | 2.5g |
$2828.0 | 2023-10-27 | |
| Enamine | EN300-1116429-5.0g |
1-[1-(1,3-oxazol-4-yl)-1H-pyrazol-4-yl]ethan-1-one |
2138396-77-5 | 5g |
$4184.0 | 2023-06-09 | ||
| Enamine | EN300-1116429-10.0g |
1-[1-(1,3-oxazol-4-yl)-1H-pyrazol-4-yl]ethan-1-one |
2138396-77-5 | 10g |
$6205.0 | 2023-06-09 | ||
| Enamine | EN300-1116429-1g |
1-[1-(1,3-oxazol-4-yl)-1H-pyrazol-4-yl]ethan-1-one |
2138396-77-5 | 95% | 1g |
$1442.0 | 2023-10-27 | |
| Enamine | EN300-1116429-5g |
1-[1-(1,3-oxazol-4-yl)-1H-pyrazol-4-yl]ethan-1-one |
2138396-77-5 | 95% | 5g |
$4184.0 | 2023-10-27 |
1-1-(1,3-oxazol-4-yl)-1H-pyrazol-4-ylethan-1-one Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1-1-(1,3-oxazol-4-yl)-1H-pyrazol-4-ylethan-1-one
Comprehensive Overview of 1-(1,3-Oxazol-4-yl)-1H-pyrazol-4-ylethan-1-one (CAS No. 2138396-77-5): Properties, Applications, and Research Insights
In the rapidly evolving field of organic chemistry and pharmaceutical research, 1-(1,3-oxazol-4-yl)-1H-pyrazol-4-ylethan-1-one (CAS No. 2138396-77-5) has emerged as a compound of significant interest. This heterocyclic molecule, characterized by its unique oxazole and pyrazole moieties, offers a versatile scaffold for drug discovery and material science applications. Researchers and industry professionals are increasingly exploring its potential due to its structural complexity and functional adaptability.
The compound’s molecular structure combines a 1,3-oxazole ring and a 1H-pyrazole group linked via an acetyl bridge, which enhances its reactivity and binding affinity. Such features make it a promising candidate for designing small-molecule inhibitors and biologically active agents. Recent studies highlight its relevance in targeting kinase pathways, a hot topic in oncology and inflammation research, aligning with the growing demand for precision medicine solutions.
From a synthetic perspective, 1-(1,3-oxazol-4-yl)-1H-pyrazol-4-ylethan-1-one is synthesized through multi-step organic reactions, often involving cyclization and cross-coupling techniques. Its CAS number 2138396-77-5 serves as a critical identifier in chemical databases, facilitating global research collaboration. The compound’s physicochemical properties, such as solubility and stability, are under investigation to optimize its use in formulation development, a key focus area for pharmaceutical innovators.
In the context of green chemistry, researchers are exploring eco-friendly synthesis routes for this compound, addressing the industry’s shift toward sustainable practices. Questions like “How to improve the yield of 1-(1,3-oxazol-4-yl)-1H-pyrazol-4-ylethan-1-one?” or “What are its metabolic stability profiles?” are frequently searched, reflecting the compound’s practical challenges and opportunities. These inquiries underscore the need for advanced analytical techniques, such as LC-MS and NMR spectroscopy, to characterize its behavior.
Beyond pharmaceuticals, CAS 2138396-77-5 has potential applications in agrochemicals and functional materials. Its heterocyclic framework is being studied for pesticide development, leveraging its ability to interact with biological targets. Additionally, materials scientists are examining its role in organic electronics, where its conjugated system could contribute to light-emitting diodes (LEDs) or sensors.
As the scientific community delves deeper into structure-activity relationships (SAR), 1-(1,3-oxazol-4-yl)-1H-pyrazol-4-ylethan-1-one continues to attract attention for its tailorable properties. Its compatibility with high-throughput screening platforms further positions it as a valuable tool in drug discovery pipelines. With ongoing research, this compound may soon unlock breakthroughs in personalized therapeutics and smart materials, answering the urgent demands of modern science.
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